N-Acetyl-d3 Adamantamine

Beschreibung

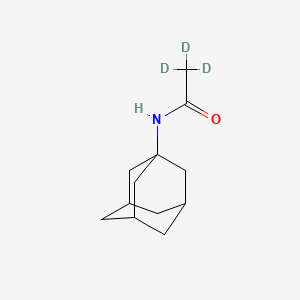

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-2,2,2-trideuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVXYGJCDZPKGV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction and Functionalization of the Adamantane (B196018) Core

The unique cage-like structure of adamantane presents both a synthetic challenge and a source of its valuable properties as a scaffold in medicinal chemistry.

The initial synthesis of the adamantane skeleton can be achieved through various total synthesis routes, often starting from more readily available cyclic or bicyclic precursors. These methods are fundamental to creating the basic framework upon which further functionalization occurs. One notable approach involves the Lewis acid-catalyzed rearrangement of polycyclic hydrocarbons. For instance, the synthesis of 1,3,5,7-tetrasubstituted adamantane derivatives can be accomplished in a multi-step sequence starting from adamantane itself, highlighting the robustness of the core structure to further chemical modification.

Another strategy involves the construction of the adamantane cage from bicyclic precursors like derivatives of bicyclo[3.3.1]nonane. These precursors can be cyclized to form the characteristic adamantane framework. Such methods are particularly useful for accessing specific substitution patterns that are not easily achievable through direct functionalization of the parent adamantane.

Modifications to the adamantane core can also be achieved through ring expansion or contraction reactions, allowing for the synthesis of various adamantane homologues and derivatives. For example, noradamantane derivatives can be prepared through ring-contraction of the adamantane framework. This can be achieved via a triflic acid-promoted cascade reaction of adamantane derivatives, which involves a decarboxylation and a subsequent intramolecular nucleophilic 1,2-alkyl shift to generate the ring-contracted product.

Direct functionalization of the adamantane C-H bonds is a powerful strategy for introducing substituents onto the scaffold. The adamantane structure contains two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges.

Directed C-H functionalization involves the use of a directing group to guide a catalyst to a specific C-H bond, enabling regioselective functionalization. This approach is particularly valuable for synthesizing 1,2-disubstituted adamantane derivatives, which can be challenging to obtain through other methods.

Non-directed C-H functionalization relies on the inherent reactivity of the C-H bonds. The tertiary C-H bonds at the bridgehead positions are generally more reactive towards radical and carbocation-based reactions. Recent advances have utilized photoredox and hydrogen-atom transfer (HAT) catalysis for the selective functionalization of these strong C-H bonds. This method demonstrates excellent chemoselectivity for the 3° C-H bonds of adamantanes, even in the presence of weaker C-H bonds within the same molecule.

| Functionalization Strategy | Description | Key Features |

| Total Synthesis | Construction of the adamantane cage from simpler precursors. | Provides access to diverse substitution patterns. |

| Ring Expansion/Contraction | Modification of the adamantane skeleton to homologues. | Allows for the synthesis of related cage structures. |

| Directed C-H Functionalization | Use of a directing group for regioselective C-H activation. | Enables synthesis of specific isomers like 1,2-disubstituted adamantanes. |

| Non-Directed C-H Functionalization | Relies on the inherent reactivity of C-H bonds, often at the bridgehead position. | Can be highly selective for tertiary C-H bonds using modern catalytic methods. |

Specific Synthetic Routes for N-Acetyl Adamantamine and its Deuterated Analogues

The synthesis of N-Acetyl-d3 Adamantamine involves two key transformations: the formation of the amide bond (N-acylation) and the site-specific introduction of deuterium (B1214612).

The N-acylation of adamantane amines, such as amantadine (B194251) (1-aminoadamantane), is a common method to produce N-acetyl adamantamine. A straightforward approach involves the reaction of 1-aminoadamantane with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

A more direct, one-pot synthesis of N-(1-adamantyl)acetamide has been reported starting from 1-bromoadamantane (B121549). In this procedure, 1-bromoadamantane is reacted with acetylamide in the presence of sulfuric acid. This method avoids the isolation of the intermediate 1-aminoadamantane. ijpsr.com The reaction proceeds by heating a mixture of 1-bromoadamantane and acetylamide, followed by the slow addition of sulfuric acid. ijpsr.com

Another approach involves the Ritter reaction, where a nitrile (like acetonitrile) reacts with a carbocation precursor (such as 1-adamantanol (B105290) or 1-haloadamantanes) in the presence of a strong acid to form an N-alkyl amide.

| N-Acylation Method | Reactants | Conditions | Advantages |

| Acylation of Amine | 1-Aminoadamantane, Acetyl Chloride/Acetic Anhydride | Basic or neutral conditions | High yielding, straightforward |

| One-pot from Halo-adamantane | 1-Bromoadamantane, Acetylamide | Sulfuric acid, elevated temperature | Avoids isolation of the amine intermediate ijpsr.com |

| Ritter Reaction | 1-Adamantanol/1-Haloadamantane, Acetonitrile (B52724) | Strong acid (e.g., H2SO4) | Direct formation of the amide from a carbocation precursor |

The introduction of three deuterium atoms onto the acetyl group of N-acetyl adamantamine is a critical step in the synthesis of this compound. Several methods can be employed for the site-specific deuteration of an acetyl group.

One common strategy is to use a deuterated acetylating agent. For instance, the N-acylation of 1-aminoadamantane can be carried out using deuterated acetic anhydride (d6-acetic anhydride) or deuterated acetyl chloride (d3-acetyl chloride). This directly installs the trideuterated acetyl group onto the adamantyl amine.

Alternatively, deuteration can be achieved through hydrogen-deuterium exchange on the N-acetyl adamantamine molecule itself. Acid-catalyzed deuteration has been shown to be effective for selectively deuterating acetyl groups. iaea.org This would involve treating N-acetyl adamantamine with a deuterium source, such as D2O, in the presence of a strong acid catalyst.

More advanced methods for site-specific deuteration are also being developed. For example, a copper-catalyzed deacylative deuteration of alkyl groups using methyl ketones as a traceless activating group has been reported. nih.gov While this method is more complex, it offers a high degree of control over the site and level of deuteration. nih.gov In the context of this compound, a similar strategy could potentially be adapted, although the use of deuterated acetylating agents remains the most direct approach.

| Deuteration Technique | Deuterium Source | Description |

| Use of Deuterated Reagents | d3-Acetyl chloride or d6-Acetic anhydride | The deuterated acetyl group is directly attached to the adamantane amine during the N-acylation step. |

| Acid-Catalyzed H/D Exchange | D2O with an acid catalyst | The protons on the acetyl group of pre-formed N-acetyl adamantamine are exchanged for deuterium. iaea.org |

Deuteration Techniques for Site-Specific Incorporation of Deuterium

Deuterium Exchange Methods

Hydrogen-deuterium exchange (H/D exchange) offers a direct route to introduce deuterium into a molecule. For N-Acetyl Adamantamine, the most labile proton is the one attached to the nitrogen atom of the amide group. This N-H proton can be readily exchanged for deuterium by dissolving the compound in a deuterium-rich solvent like deuterium oxide (D₂O), often with catalytic amounts of acid or base to facilitate the process.

The protons on the acetyl group's methyl carbon (α-protons) are less acidic and require more forcing conditions for exchange. Base-catalyzed enolization is a common strategy to achieve this. The presence of a strong base can deprotonate the α-carbon, forming an enolate intermediate which is then quenched with a deuterium source, such as D₂O, to install the deuterium atoms. Metal catalysts can also be employed to facilitate the exchange of C-H bonds that are typically non-labile.

Table 1: Methodologies for Deuterium Exchange on N-Acetyl Adamantamine

| Method | Target Protons | Typical Reagents | Conditions |

|---|---|---|---|

| Simple Solvent Exchange | Amide (N-H) | D₂O | Room Temperature |

| Acid/Base Catalysis | Amide (N-H) | D₂O, cat. DCl or NaOD | Mild heating |

| Base-Catalyzed Enolization | Acetyl (α-C-H) | NaOD in D₂O | Elevated Temperature |

| Metal Catalysis | Acetyl (α-C-H) | Pt/C, D₂O | Elevated Temperature/Pressure |

Synthesis with Deuterated Precursors

A more controlled and common method for synthesizing this compound involves the use of a deuterated acetylating agent. This approach ensures the precise incorporation of three deuterium atoms onto the acetyl group. The synthesis starts with 1-aminoadamantane, which is then acylated.

The most direct route is the reaction of 1-aminoadamantane with deuterated acetic anhydride ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

An alternative pathway is a Ritter-type reaction. For instance, 1-bromoadamantane can be reacted with deuterated acetylamide (CD₃CONH₂) in the presence of a strong acid like sulfuric acid. This reaction proceeds via the stable adamantyl cation, which is then trapped by the nitrile or amide nitrogen.

Reaction Scheme:

Direct Acylation:

1-Aminoadamantane + (CD₃CO)₂O → this compound + CD₃COOD

Ritter-type Reaction:

1-Bromoadamantane + H₂SO₄ → Adamantyl Cation

Adamantyl Cation + CD₃CONH₂ → this compound

Chemical Reactivity and Derivatization Pathways of Adamantane Compounds

The adamantane cage is a rigid, stress-free, and highly symmetric hydrocarbon scaffold. Its unique structure dictates its chemical reactivity, which is primarily centered at the tertiary bridgehead positions and, to a lesser extent, the secondary bridge positions.

Reactions at the Adamantane Bridgehead and Bridge Sites

The tertiary C-H bonds at the bridgehead positions (carbons 1, 3, 5, and 7) of the adamantane core are the most reactive sites for both radical and ionic reactions. nih.govnih.gov This is due to the stability of the resulting 1-adamantyl radical and, particularly, the 1-adamantyl cation.

Electrophilic Functionalization:

Halogenation: Adamantane reacts readily with bromine in the absence of a catalyst to yield 1-bromoadamantane. wikipedia.org The presence of a Lewis acid catalyst can lead to multiple substitutions at the other bridgehead positions. wikipedia.org

Oxidation: Direct oxidation of adamantane with reagents like concentrated sulfuric acid can introduce a carbonyl group at a secondary bridge position, forming adamantanone. wikipedia.org Oxidation can also occur at the bridgehead position to form 1-adamantanol, for example, by hydrolysis of 1-bromoadamantane. wikipedia.org

Carboxylation: The Koch-Haaff reaction, using formic acid and a strong acid like sulfuric acid, introduces a carboxylic acid group at a bridgehead position to form 1-adamantanecarboxylic acid. wikipedia.org

Table 2: Selected Functionalization Reactions of the Adamantane Core

| Reaction | Reagent(s) | Position of Attack | Product |

|---|---|---|---|

| Bromination | Br₂ | Bridgehead (tertiary C-H) | 1-Bromoadamantane |

| Oxidation | Concentrated H₂SO₄ | Bridge (secondary C-H) | Adamantanone |

| Carboxylation | HCOOH, H₂SO₄ | Bridgehead (tertiary C-H) | 1-Adamantanecarboxylic acid |

| Friedel-Crafts | Benzene, Lewis Acid | Bridgehead (tertiary C-H) | 1-Phenyladamantane |

Reactions at the secondary methylene bridge sites are less common as they involve breaking stronger C-H bonds and lead to less stable intermediates. mdpi.com However, as seen with the formation of adamantanone, they are possible under specific, often harsh, conditions. wikipedia.org

Transformations of the N-Acetyl Moiety

The N-acetyl group on this compound can undergo typical amide reactions, providing a handle for further derivatization.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 1-aminoadamantane. Acid-catalyzed hydrolysis, for instance with boiling hydrochloric acid, results in the formation of the corresponding amine salt (1-aminoadamantane hydrochloride). science.org.ge Basic hydrolysis with a strong base like sodium hydroxide (B78521) would yield the free amine.

Reduction: Amides can be reduced to the corresponding amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) will reduce the N-acetyl group to an N-ethyl group, yielding N-ethyl-1-adamantanamine.

Synthesis of Novel Adamantane-Linked Chemical Scaffolds

The adamantane unit is a highly valued building block in medicinal chemistry and materials science due to its well-defined three-dimensional structure, rigidity, and lipophilicity. mdpi.comresearchgate.net Functional groups installed at the bridgehead positions serve as anchor points for constructing more complex architectures.

Starting from functionalized adamantanes, such as 1-bromoadamantane or 1-adamantanecarboxylic acid, a wide variety of chemical scaffolds can be synthesized. For example:

Coupling Reactions: 1-Bromoadamantane can participate in various organometallic cross-coupling reactions to form C-C bonds, linking the adamantane cage to aryl, vinyl, or alkyl groups.

Amide and Ester Linkages: 1-Adamantanecarboxylic acid and 1-aminoadamantane are common precursors for creating larger molecules where the adamantane moiety is connected via stable amide or ester linkages. These are used to create rigid linkers or to add bulk and lipophilicity to a parent molecule.

The tetrahedral arrangement of the four bridgehead positions allows for the synthesis of tetra-substituted adamantanes, which can act as rigid, three-dimensional cores for creating multivalent ligands, complex catalysts, or unique materials. researchgate.net

Sophisticated Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for assessing the purity of N-Acetyl-d3 adamantamine and for quantifying it within complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are two powerful methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds and their labeled analogs. For this compound, HPLC methods are developed to separate the main compound from any potential impurities, including its unlabeled counterpart or other synthesis-related byproducts. A certificate of analysis for this compound indicates a purity of 98.14% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). lgcstandards.com The retention time (Rt) in an HPLC system is a critical parameter for compound identification. For instance, in the analysis of similar complex molecules, specific retention times are reported, such as 17.464 minutes for a peptidomimetic benzothiazolyl ketone, indicating the precise elution of the compound under defined chromatographic conditions. nih.gov

The development of a robust HPLC method involves the optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, and flow rate. For compounds like adamantane (B196018) derivatives, reverse-phase columns are commonly employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net Gradient elution, where the mobile phase composition is changed over time, can be used to effectively separate compounds with different polarities. researchgate.net

Table 1: HPLC Purity Data for this compound

| Parameter | Value | Reference |

| Purity (by ELSD) | 98.14% | lgcstandards.com |

| Purity Specification | >95% | lgcstandards.comlgcstandards.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for analyzing compounds in complex biological matrices. biorxiv.orgjournaljpri.com This technique combines the separation power of LC with the mass analysis capabilities of MS/MS, making it ideal for quantifying low levels of this compound and its metabolites. journaljpri.com The use of a stable isotope-labeled internal standard, such as d3-N-acetylcysteine for the analysis of N-acetylcysteine, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected in the first stage of mass analysis (MS1), fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). wikipedia.orglongdom.org This process provides characteristic fragmentation patterns that serve as a structural fingerprint of the analyte. For this compound, the protonated molecule [M+H]+ would be selected and fragmented to produce specific product ions. The fragmentation pathways can reveal information about the adamantane cage and the acetyl group. For example, studies on similar N-alkylated compounds show characteristic losses, such as the loss of water or the N-alkylated moiety. wvu.edu Isotopic labeling, as in this compound, would result in a predictable mass shift in the fragments containing the deuterium (B1214612) atoms, confirming the location of the label. wvu.edu

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. creative-proteomics.comwashington.edu In an MRM experiment, specific "transitions," which are pairs of precursor ion m/z and product ion m/z values, are monitored over time. washington.edumdpi.com This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the quantification of analytes at very low concentrations. creative-proteomics.com For this compound, a specific transition would be established, for example, monitoring the fragmentation of its protonated molecule (m/z 197.3) to a characteristic product ion. The simultaneous monitoring of a transition for an internal standard, such as its unlabeled analog or another deuterated standard, allows for precise and accurate quantification. nih.govbevital.no The development of an MRM assay involves optimizing parameters such as collision energy to maximize the signal for each transition. washington.edunih.gov

Table 2: Conceptual MRM Transitions for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 197.3 | Hypothetical fragment | The specific product ion would be determined experimentally based on fragmentation studies. |

| Internal Standard (e.g., N-Acetyl Adamantamine) | 194.3 | Hypothetical fragment | The unlabeled analog is often used as an internal standard. |

Spectroscopic Approaches for Structural Elucidation of Labeled Compounds

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for verifying the position and extent of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. uzh.ch For isotopically labeled compounds like this compound, NMR is crucial for confirming the site of isotopic substitution and determining the level of enrichment. slu.se Both ¹H and ¹³C NMR are used to assign the signals of the adamantane cage and the acetyl group. scielo.org.zaresearchgate.net A certificate of analysis for this compound confirms that its structure conforms to the expected structure based on NMR data and reports an isotopic purity of >99.9%. lgcstandards.com

The presence of deuterium in the acetyl group leads to distinct changes in the NMR spectra. In the ¹H NMR spectrum, the signal corresponding to the acetyl methyl protons would be absent or significantly reduced in intensity. In the ¹³C NMR spectrum, the carbon of the acetyl methyl group would exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift would be slightly altered compared to the unlabeled compound. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the complete and unambiguous assignment of all proton and carbon signals. researchgate.netipb.pt The level of isotopic enrichment can be quantitatively determined from the NMR spectra by comparing the integrals of the signals from the labeled and unlabeled positions. slu.se

Table 3: Key Analytical Findings for this compound

| Analytical Technique | Finding | Reference |

| Mass Spectrometry | Conforms to Structure | lgcstandards.com |

| Isotopic Purity (MS) | >99.9% (d3 = 100.00%) | lgcstandards.com |

| NMR | Conforms to Structure | lgcstandards.com |

| HPLC Purity (ELSD) | 98.14% | lgcstandards.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. arizona.edursc.orgresearchgate.net

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. jordilabs.comshimadzu.it This typically leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. nih.gov For N-Acetyl-d3-adamantamine, EI-MS would likely show a molecular ion peak (M⁺) and several fragment ions resulting from the loss of the acetyl group or fragmentation of the adamantane cage. The mass of the molecular ion would be shifted by +3 mass units compared to its non-deuterated counterpart due to the three deuterium atoms.

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas to ionize the analyte molecule through proton transfer or adduction. creative-proteomics.commetwarebio.com CI typically results in less fragmentation than EI, often producing a prominent protonated molecular ion [M+H]⁺. jordilabs.com This is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). neist.res.inpharmadeutschland.de This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.org For N-Acetyl-d3-adamantamine, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus confirming the presence of the three deuterium atoms.

The following table illustrates the expected high-resolution mass data for N-Acetyl-d3-adamantamine.

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₂H₁₆D₃NO | 194.1784 |

| [M+H]⁺ | C₁₂H₁₇D₃NO | 195.1862 |

| [M+Na]⁺ | C₁₂H₁₆D₃NNaO | 217.1603 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.orgresearchgate.netresearchgate.net In the IR spectrum of N-Acetyl-d3-adamantamine, characteristic absorption bands would be expected for the amide functional group.

A strong absorption band around 1650 cm⁻¹ would correspond to the C=O stretching vibration of the amide. Another characteristic band for the N-H bending vibration would be observed around 1550 cm⁻¹. The C-H stretching vibrations of the adamantane cage would appear in the region of 2850-3000 cm⁻¹. The deuterated acetyl group would also exhibit C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations. modares.ac.irnih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For adamantane and its derivatives, XRD studies provide invaluable insights into their unique structural features, which are dictated by the rigid and sterically demanding adamantane cage. The parent compound, adamantane, possesses a highly symmetrical, diamond-like cage structure (diamondoid) and crystallizes in a face-centered cubic lattice at room temperature, often with orientational disorder. wikipedia.org

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, extensive crystallographic data exists for a wide range of N-adamantyl amides and related derivatives. nih.govresearchgate.netnih.gov These studies reveal critical information about how the substitution on the adamantane core influences molecular conformation and crystal packing.

In adamantane-substituted amides, the crystal structure is stabilized by a network of intermolecular interactions. mdpi.com The amide functional group, -NH-C=O, is a potent hydrogen bond donor and acceptor. Therefore, in the solid state of N-Acetyl Adamantamine, strong N-H···O=C hydrogen bonds are expected to be a dominant feature, organizing the molecules into specific supramolecular architectures like chains or sheets. researchgate.net The bulky adamantyl group imposes significant steric constraints, which can lead to unusual structural characteristics, such as elongated covalent bonds or deviations from the planarity of the amide group. nih.govnih.gov For instance, studies on sterically crowded adamantane amides have shown significant out-of-plane distortion of the amide bond due to steric hindrance. nih.gov

Mechanistic Investigations and Metabolic Pathway Elucidation in Preclinical Research

Deuterium (B1214612) Labeling as a Tracer for Metabolic Fates

The use of stable isotopes like deuterium is a cornerstone of modern drug metabolism studies. symeres.com Deuterium labeling, in particular, offers a non-invasive means to track the metabolic journey of a compound through an organism, providing detailed insights into how it is processed and eliminated. assumption.edueurisotop.com This approach is especially valuable for studying adamantane (B196018) derivatives, which have a rigid and complex structure. irb.hrnih.gov

N-Acetyl-d3 adamantanamine is the deuterated analogue of N-acetyl adamantanamine, which is a major metabolite of amantadine (B194251). medchemexpress.eumedchemexpress.com The presence of the deuterium label allows for the precise tracking and identification of its subsequent biotransformation products. researchgate.net Through techniques like mass spectrometry, researchers can distinguish metabolites of the deuterated compound from endogenous molecules, facilitating a clear picture of the metabolic cascade. symeres.com This process helps in identifying further downstream metabolites that may be formed after the initial N-acetylation of adamantanamine.

The metabolic fate of amantadine is primarily excretion in the urine, with a small portion, about 5-15%, being metabolized through acetylation to form N-acetyl adamantanamine. wikipedia.org The use of N-acetyl-d3 adamantanamine allows for a more detailed investigation into whether this acetylated metabolite undergoes further biotransformation, such as hydroxylation on the adamantane cage.

The primary metabolic pathway for amantadine is N-acetylation. wikipedia.org N-acetyl-d3 adamantanamine is instrumental in studying the enzymes and kinetics of this specific pathway. medchemexpress.eu The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions at the site of deuteration. assumption.eduacs.org This effect can help to clarify the rate-limiting steps in the metabolic process.

While N-acetylation is a key step, subsequent hydroxylation of the adamantane ring is another potential metabolic route. The rigid, lipophilic nature of the adamantane structure makes it a substrate for cytochrome P450 enzymes, which are responsible for many hydroxylation reactions. nih.govresearchgate.net By using N-acetyl-d3 adamantanamine, researchers can investigate whether the initial acetylation influences the susceptibility of the adamantane core to hydroxylation. The deuterium label can also be strategically placed on the adamantane ring itself to probe the regioselectivity of hydroxylation. irb.hr

The biotransformation of xenobiotics, including drugs, generally involves Phase I reactions, such as oxidation and hydrolysis, and Phase II reactions, like acetylation and glucuronidation, which increase water solubility for excretion. mhmedical.com N-acetylation is a Phase II reaction. The study of N-acetyl-d3 adamantanamine helps to understand the interplay between these two phases in the metabolism of adamantane-based drugs.

In Vitro Enzymatic Studies and Reaction Pathway Characterization

In vitro studies using isolated enzymes or cellular fractions are crucial for dissecting the specific biochemical reactions a compound undergoes. medchemexpress.eu These controlled environments allow for the detailed characterization of enzymatic pathways and the identification of the key players in a compound's metabolism.

Research has shown that the N-acetylation of amantadine is not catalyzed by the common N-acetyltransferases NAT1 or NAT2. researchgate.net Instead, the enzyme spermidine/spermine N1-acetyltransferase (SSAT) has been identified as a key catalyst for this reaction. researchgate.net In vitro studies using purified SSAT or liver cytosolic fractions from transgenic mice overexpressing SSAT have demonstrated the formation of acetylamantadine. researchgate.net Amantadine has been shown to competitively inhibit the acetylation of spermidine, a natural substrate of SSAT, providing further evidence for its role in amantadine metabolism. researchgate.net

The GCN5-related N-acetyltransferase (GNAT) superfamily is a broad class of enzymes responsible for the acylation of various substrates. frontiersin.orgnih.gov While SSAT is a member of this family, other acyltransferases could potentially be involved in the metabolism of N-acetyl adamantanamine. unimi.itnih.gov In vitro assays with a panel of different acyltransferases can help to determine the specificity and efficiency of these enzymes in metabolizing N-acetyl-d3 adamantanamine.

In vitro systems are ideal for studying the step-by-step mechanism of biotransformation and for trapping and identifying transient reaction intermediates. For N-acetyl-d3 adamantanamine, this could involve investigating the binding of the substrate to the active site of SSAT and the subsequent transfer of the acetyl group from acetyl-CoA. mdpi.com The use of deuterated acetyl groups (from N-acetyl-d3 adamantanamine) can provide insights into the reaction mechanism through kinetic isotope effect studies. acs.org

Furthermore, if N-acetyl adamantanamine undergoes further metabolism, such as hydroxylation, in vitro studies with liver microsomes (which are rich in cytochrome P450 enzymes) can be employed. nih.gov By incubating N-acetyl-d3 adamantanamine with microsomes and an NADPH-regenerating system, researchers can identify hydroxylated metabolites and determine the specific P450 isozymes involved through the use of selective inhibitors.

Preclinical In Vivo Studies (Focusing on Mechanism, not Efficacy)

Using N-acetyl-d3 adamantanamine in animal models, such as rats or mice, allows for the collection of urine and plasma samples to analyze the pharmacokinetic profile and the metabolic fate of the compound. nih.govgoogle.com Studies in transgenic mice overexpressing SSAT have shown increased excretion of acetylamantadine compared to wild-type mice, confirming the role of this enzyme in vivo. researchgate.net

These studies can also reveal potential "metabolic switching," where deuteration at one site may redirect metabolism to other sites on the molecule. researchgate.netmdpi.com By comparing the metabolite profiles of N-acetyl adamantanamine and N-acetyl-d3 adamantanamine, researchers can gain a more complete understanding of the factors that govern its biotransformation. frontiersin.org

Tracing of Labeled Compound Distribution and Metabolism in Animal Models

The use of isotopically labeled compounds, such as N-Acetyl-d3-Adamantamine, is a cornerstone of preclinical research for elucidating the distribution and metabolic fate of drug candidates. The introduction of deuterium (d3) into the N-acetyl group provides a stable isotopic label that allows researchers to track the molecule and its metabolites throughout a biological system without significantly altering its fundamental chemical properties. ingentaconnect.com This technique, known as Stable Isotope-Resolved Metabolomics (SIRM), enables the atom-resolved tracking of metabolites as they undergo biochemical transformations within cells, tissues, or whole organisms. researchgate.net

In preclinical animal models, the administration of a deuterated compound like N-Acetyl-d3-Adamantamine facilitates several key investigative avenues. Firstly, it allows for the precise quantification of the parent compound and its metabolites in various biological matrices such as plasma, tissues, and excreta. This is often achieved using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ingentaconnect.com The distinct mass shift provided by the deuterium label helps to differentiate the compound and its metabolites from endogenous molecules, thereby improving the accuracy of detection and quantification. researchgate.net

Studies involving deuterated adamantane derivatives have demonstrated the utility of this approach. For instance, the deuterium kinetic isotope effect (DKIE) can be assessed, where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic processes at the site of deuteration. vulcanchem.com This can lead to a reduced rate of metabolic clearance, a phenomenon observed in comparative studies with non-deuterated counterparts. vulcanchem.com

Furthermore, the distribution of the labeled compound can be mapped across different organs and tissues. This provides crucial information on tissue penetration, accumulation, and potential sites of action or toxicity. Techniques like whole-body autoradiography with radiolabeled compounds or mass spectrometry imaging with stable isotope-labeled compounds can visualize the distribution of the drug and its metabolites in tissue sections. While not specific to N-Acetyl-d3-Adamantamine, studies with other labeled adamantane derivatives, such as [3H]amantadine, have been used to investigate transport across biological barriers like the blood-retinal barrier, revealing carrier-mediated transport processes. mdpi.com

The data gathered from these tracing studies are instrumental in constructing a comprehensive pharmacokinetic and pharmacodynamic profile of the compound.

Table 1: Illustrative Data from a Hypothetical Tracing Study of N-Acetyl-d3 Adamantamine in an Animal Model

The following table is interactive. You can sort the data by clicking on the column headers.

| Time Point (hours) | Plasma Concentration (ng/mL) | Liver Concentration (ng/g) | Brain Concentration (ng/g) |

|---|---|---|---|

| 1 | 150 | 300 | 50 |

| 4 | 90 | 450 | 75 |

| 8 | 40 | 200 | 30 |

| 24 | 5 | 25 | 5 |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.

Comparative Metabolic Profiling for Pathway Differences

Comparative metabolic profiling is a critical step in preclinical research to understand how a drug candidate is metabolized and to identify potential differences in metabolic pathways across species or due to structural modifications. For adamantane derivatives, metabolism is a key consideration due to their lipophilic nature, which makes them susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes. nih.gov

The use of N-Acetyl-d3-Adamantamine allows for direct comparison with its non-deuterated counterpart, N-Acetyl-Adamantamine. By analyzing the metabolic profiles of both compounds in vitro (e.g., using liver microsomes from different species) and in vivo (in animal models), researchers can pinpoint the sites of metabolic modification. nih.gov The deuterium labeling in N-Acetyl-d3-Adamantamine can influence the rate of metabolism at the acetyl group, potentially shifting the metabolic pathway towards other sites on the adamantane cage.

Metabolic studies of other adamantane derivatives have revealed that hydroxylation is a common metabolic pathway, occurring at both the tertiary (bridgehead) and secondary carbons of the adamantane structure. nih.gov Identifying these sites of metabolism is crucial for drug design, as they can be selectively blocked with metabolically stable groups, such as fluorine, to enhance the compound's metabolic stability and pharmacokinetic profile. nih.govgoogle.com

Comparative studies often involve incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse) and humans to identify potential interspecies differences in metabolism. nih.gov This is vital for predicting human metabolism and potential drug-drug interactions. The metabolites are typically identified and quantified using techniques like LC-MS and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For example, a comparative study might reveal that in rats, the primary metabolite of N-Acetyl-Adamantamine is a hydroxylated form at the adamantane cage, whereas in humans, N-deacetylation might be a more prominent pathway. The use of N-Acetyl-d3-Adamantamine would help to clarify the role of N-deacetylation versus other metabolic routes.

Table 2: Hypothetical Comparative in vitro Metabolic Profile of N-Acetyl-Adamantamine and this compound in Rat and Human Liver Microsomes

The following table is interactive. You can sort the data by clicking on the column headers.

| Compound | Species | Metabolite | Relative Abundance (%) |

|---|---|---|---|

| N-Acetyl-Adamantamine | Rat | Hydroxy-Adamantane Metabolite | 65 |

| N-Acetyl-Adamantamine | Rat | N-deacetylated Metabolite | 20 |

| N-Acetyl-Adamantamine | Human | Hydroxy-Adamantane Metabolite | 40 |

| N-Acetyl-Adamantamine | Human | N-deacetylated Metabolite | 45 |

| This compound | Rat | Hydroxy-Adamantane Metabolite | 75 |

| This compound | Rat | N-deacetylated Metabolite | 10 |

| This compound | Human | Hydroxy-Adamantane Metabolite | 55 |

| This compound | Human | N-deacetylated Metabolite | 30 |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.

This comparative approach provides invaluable insights into the structure-metabolism relationships of N-Acetyl-d3-Adamantamine, guiding further drug development efforts.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and geometric parameters of adamantane-based molecules. tandfonline.comnih.gov

Density Functional Theory (DFT) has been widely applied to optimize the molecular geometries and calculate the electronic properties of adamantane (B196018) derivatives. arxiv.org For instance, studies on various adamantane derivatives have successfully used DFT methods like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) to determine structural parameters. tandfonline.comresearchgate.net In a study on an adamantane-isothiourea derivative, DFT calculations at the M06-2X/6 − 311 + G(2df,2p) level of theory provided a comprehensive description of its structural and quantum-chemical properties. tandfonline.com The C-C bonds within the adamantane cage are typically calculated to be around 1.53 Å. tandfonline.com

Frontier Molecular Orbitals (HOMO and LUMO) are crucial in understanding the reactivity of molecules. For many adamantane derivatives, the HOMO is often located on substituted rings or functional groups, while the LUMO may be distributed across other parts of the molecule, and their energy gap is a key indicator of chemical reactivity. doi.org For example, in one adamantane-triazole derivative, the HOMO and LUMO were studied to understand its electronic properties. nih.gov The Molecular Electrostatic Potential (MEP) surface is another useful tool derived from DFT, which helps in identifying sites for electrophilic and nucleophilic attack. semanticscholar.org

Table 1: Representative DFT-Calculated Bond Lengths for an Adamantane Derivative (Note: Data is for 4-bromobenzyl(Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate, as a representative example of a complex adamantane derivative) tandfonline.com

| Bond Type | Calculated Bond Length (Å) |

| Adamantane C-C | ~1.53 |

| Isothiourea N=C | 1.257 |

| Isothiourea N-C | 1.400 |

| Piperazine N-C | ~1.46 |

| Piperazine C-C | 1.517 |

| C-Br | 1.893 |

The crystal packing and supramolecular assembly of adamantane derivatives are governed by a variety of intermolecular interactions. While strong hydrogen bonds like N-H···O and N-H···S are often present, weaker interactions such as C-H···S, C-H···O, H-H bonding, and C-H···π interactions also play a significant role in stabilizing the crystal lattice. mdpi.comnih.gov The contribution of these interactions can be delineated using Hirshfeld surface analysis. nih.govmdpi.com In some adamantane derivatives, dispersion energy, driven by numerous H···H contacts, is a major stabilizing factor, accounting for a significant percentage of the total lattice energy. scispace.comacs.org The introduction of substituents, such as a fluorine atom, can alter the crystal packing by reducing H···H contacts and introducing F···H and F···F contacts. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to characterize and quantify the strength and nature of intermolecular interactions based on the topology of the electron density. mdpi.comnih.govrsc.org By analyzing the bond critical points (BCPs) of various non-covalent contacts, QTAIM provides values for the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), which indicate the strength and type of the interaction. mdpi.com For several adamantane derivatives, QTAIM analysis has been used to confirm that N-H···O hydrogen bonds are generally the strongest interactions compared to other non-covalent contacts like C-H···S or H-H bonding. mdpi.comnih.gov The dissociation energy for these interactions can also be estimated, providing a quantitative measure of their stability. mdpi.com For instance, in one study, the N–H···O interaction was found to have a dissociation energy of 6.3–6.9 kcal mol⁻¹, significantly stronger than other observed interactions. mdpi.com

Table 2: Topological Parameters from QTAIM Analysis for Representative Intermolecular Interactions in an Adamantane Derivative (Note: This is a generalized representation based on findings for 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides) mdpi.com

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Nature of Interaction |

| N-H···O | Higher positive value | Positive | Strong, closed-shell (electrostatic) |

| N-H···S | Moderate positive value | Positive | Moderate, closed-shell |

| C-H···O/S | Lower positive value | Positive | Weak, closed-shell |

| H-H | Very low positive value | Positive | Very weak, van der Waals |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational studies often use implicit solvation models, like the Solvation Model based on Density (SMD), to predict how a solvent environment affects molecular properties. semanticscholar.orgtandfonline.comresearchgate.net Studies on various adamantane derivatives have shown that solvent polarity can alter electronic properties, such as the HOMO-LUMO energy gap, and consequently the molecule's reactivity and UV-Vis absorption spectra. tandfonline.comrsc.org For example, research on 1-iodoadamantane (B1585816) demonstrated that an increase in solvent polarity leads to an increase in the HOMO-LUMO gap. rsc.org Solvation free energy calculations can predict the solubility of a compound in different solvents, which is a critical parameter for many applications. tandfonline.comsemanticscholar.orgtandfonline.comresearchgate.netksu.edu.satandfonline.com For several adamantane derivatives, solvation free energies have been calculated in solvents like water, ethanol, chloroform, and acetonitrile (B52724) to estimate their relative solubilities. tandfonline.comsemanticscholar.orgtandfonline.com

Table 3: Calculated Solvation Free Energies (kcal/mol) for a Representative Adamantane Derivative in Various Solvents (Note: Data is for N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide) semanticscholar.orgtandfonline.com

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Acetonitrile | 37.5 | -12.31 |

| Chloroform | 4.81 | -21.96 |

| Ethanol | 24.55 | -24.39 |

Prediction of Supramolecular Self-Assembly

While specific experimental studies on the supramolecular self-assembly of N-Acetyl-d3 Adamantamine are not extensively documented, computational methods allow for robust predictions based on its structural components. The self-assembly of molecules into well-ordered architectures is guided by non-covalent interactions. researchgate.net In the case of this compound, the adamantane cage provides a bulky, lipophilic moiety that can participate in van der Waals and hydrophobic interactions, while the N-acetyl group is capable of forming specific hydrogen bonds.

Computational studies on similar adamantane derivatives have demonstrated the importance of hydrogen bonding in forming stable molecular dimers and larger assemblies. mdpi.comresearchgate.net For instance, density functional theory (DFT) calculations and the Quantum Theory of Atoms in Molecules (QTAIM) approach can be used to quantify the strength and nature of intermolecular interactions, such as the N-H···O hydrogen bonds between the amide groups of adjacent molecules. mdpi.comresearchgate.net Molecular dynamics (MD) simulations can further model the dynamic process of self-assembly in different solvent environments, predicting the most stable supramolecular structures. researchgate.net The combination of the rigid adamantane scaffold and the hydrogen-bonding acetylamino group suggests a potential for forming ordered, linear, or sheet-like supramolecular structures.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling is a cornerstone of computational chemistry, enabling the investigation of reaction mechanisms and the prediction of chemical outcomes without the need for extensive laboratory work.

Reaction Pathway Prediction and Energy Barriers

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energy barriers. kallipos.gr For this compound, such models can be applied to understand its synthesis, stability, and potential metabolic transformations, such as amide hydrolysis.

Quantum mechanics-based methods like Density Functional Theory (DFT) are commonly employed to model reaction pathways. escholarship.org A typical workflow involves:

Optimizing the geometries of the reactants, intermediates, products, and transition states.

Performing vibrational frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). escholarship.org

Calculating the electronic energies to establish a reaction energy profile.

Using Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the intended reactant and product. escholarship.org

These calculations can elucidate the step-by-step mechanism and determine the rate-limiting step of a given transformation, providing crucial insights for synthetic chemists and biochemists.

Computational Assessment of Kinetic Isotope Effects

The presence of three deuterium (B1214612) atoms in the acetyl group makes this compound an excellent substrate for studying kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a light isotopologue (e.g., N-Acetyl Adamantamine) to a heavy one (this compound) and is a sensitive probe of reaction mechanisms. nih.govresearchgate.net

Computational assessment of the KIE primarily involves calculating the zero-point vibrational energies (ZPVE) of the isotopologues in both the ground state (reactants) and the transition state. The KIE arises mainly from the difference in ZPVE between the C-H and C-D bonds. The heavier deuterium atom leads to a lower vibrational frequency and thus a lower ZPVE.

Table 1: Conceptual Data for Computational KIE Prediction This table presents hypothetical values to illustrate the computational principles.

| State | Vibrational Mode | ZPVE (C-H bonds) (kcal/mol) | ZPVE (C-D bonds) (kcal/mol) | ΔZPVE (H-D) (kcal/mol) |

|---|---|---|---|---|

| Ground State (Reactant) | C-H/D Stretch | 12.9 | 9.5 | 3.4 |

| Transition State | Weakened C-H/D Bond | 8.5 | 6.5 | 2.0 |

Data is illustrative and not from experimental results.

The difference in activation energy (ΔEa) can be estimated from the change in ZPVE between the ground state and the transition state. A lower activation energy for the C-H bond cleavage compared to the C-D bond leads to a kH/kD > 1, known as a primary KIE. Computational models like DFT can accurately predict these effects, helping to confirm whether a C-H(D) bond is broken in the rate-determining step of a reaction. researchgate.net Such studies are particularly relevant in enzymology for elucidating catalytic mechanisms. nih.gov

Cheminformatics and Structural Diversity Analysis

Cheminformatics provides the tools to analyze and organize large sets of chemical data, facilitating drug discovery and materials science. The adamantane scaffold is of particular interest due to its unique properties. scispace.com

Analysis of Molecular Shape and Three-Dimensional Characteristics

This compound possesses a distinct three-dimensional structure dominated by its adamantane core. The adamantane cage is a rigid, highly symmetrical, and lipophilic diamondoid structure. uni-giessen.de This rigidity is a desirable feature in drug design as it reduces the entropic penalty upon binding to a target. Its lipophilicity allows it to interact favorably with nonpolar pockets in proteins or to cross lipid membranes. nih.gov

In contrast, the N-acetyl group provides a polar, flexible region capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This combination of a rigid, bulky, nonpolar core with a flexible, polar group gives the molecule an amphipathic character. Computational tools can quantify these properties through molecular descriptors. nih.gov

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16D3NO | lgcstandards.com |

| Molecular Weight | 196.3 g/mol | nih.govlgcstandards.com |

| XLogP3 | 2.2 | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Source data derived from PubChem and LGC Standards. nih.govlgcstandards.com

Computational Tools for Scaffold Design and Library Generation

The adamantane moiety is a valuable sp3-rich scaffold for building chemical libraries aimed at exploring new areas of chemical space. nih.govfrontiersin.org Unlike flat, aromatic scaffolds that are prevalent in many drug databases, sp3-rich scaffolds provide better three-dimensional diversity.

Computational tools and cheminformatics libraries like ScaffoldGraph are designed to systematically analyze and expand upon core structures. ucl.ac.ukresearchgate.net The process of scaffold-based library generation typically involves:

Scaffold Definition: The adamantane core of this compound is defined as the central, invariant scaffold.

R-Group Definition: The acetylamino group is defined as a variable substituent (R-group).

Combinatorial Enumeration: A virtual library is generated by replacing the R-group with a wide variety of other functional groups from a predefined fragment library. chemaxon.com

This approach allows for the rapid in silico creation of thousands of structurally related analogs. These virtual libraries can then be screened against biological targets using molecular docking and other computational methods to identify new molecules with potentially desirable properties, guiding future synthetic efforts.

Future Research Directions and Emerging Applications in Chemical Biology

Development of N-Acetyl-d3 Adamantamine as a Probe for Specific Biochemical Processes

The rigid, lipophilic cage-like structure of adamantane (B196018) makes it an excellent scaffold for the design of chemical probes aimed at specific biological targets. pensoft.net Researchers are increasingly using adamantane derivatives to create novel molecules that can interact with and report on the activity of proteins and other biomolecules. For instance, adamantane-based compounds have been synthesized and evaluated as potential ligands for the sigma-2 receptor, which is a target in cancer research. nih.gov

In this context, this compound is developed not as the primary probe itself, but as an indispensable tool for the validation and quantification of its non-deuterated probe counterparts. The key utility of deuteration is the introduction of a mass shift that is easily detectable by mass spectrometry. When a non-deuterated adamantane-based probe is used to investigate a biochemical process, this compound can be added to the experiment as an internal standard. Because it is chemically almost identical to the non-deuterated probe, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished and used for precise quantification.

Furthermore, the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can be exploited. acs.org Substituting hydrogen with deuterium (B1214612) at a site of metabolic activity can slow down the breakdown of a molecule. researchgate.net This principle allows for the development of adamantane-based probes with longer biological half-lives, enabling the study of slower or longer-duration biochemical processes that might otherwise be inaccessible.

Integration into Advanced Untargeted Metabolomics Workflows

Untargeted metabolomics, which aims to measure all small molecules in a biological sample, is a powerful technique for discovering biomarkers and understanding disease mechanisms. nih.gov However, a significant challenge in these workflows, particularly those using liquid chromatography-mass spectrometry (LC-MS), is managing analytical variability from factors like instrument drift and matrix effects, where other molecules in the sample interfere with the signal of the analyte of interest. researchgate.net

Stable isotope-labeled compounds are the gold standard for normalization in metabolomics. chemrxiv.orgnih.gov this compound is ideally suited for this role. medchemexpress.comlgcstandards.com When added to a sample at a known concentration at the beginning of the workflow, it experiences the same sources of variation as the non-deuterated metabolites being measured. By monitoring the signal of this compound, researchers can correct for these variations, leading to more accurate and reproducible data.

The integration of this compound into untargeted metabolomics workflows offers several advantages, as detailed in the table below.

| Benefit | Description |

| Improved Accuracy | Corrects for variations in signal intensity caused by instrument drift or ion suppression, leading to more reliable quantification of related metabolites. |

| Enhanced Precision | Reduces the coefficient of variation (CV) across multiple samples and batches, making it easier to detect small but significant biological changes. |

| Reliable Compound ID | The known retention time and mass of the deuterated standard helps to confirm the identity of its non-deuterated counterpart in complex samples. |

| Workflow Quality Control | Serves as a quality control marker to ensure that the entire analytical process, from sample extraction to data acquisition, is performing correctly. |

This makes this compound a critical component for robust, large-scale clinical and discovery metabolomics studies where data quality is paramount.

Exploration in Chemical Genetics for Mechanistic Insights (Methodology Focus)

Chemical genetics is an approach that utilizes small molecules to perturb protein function, providing insights into biological pathways in a manner that is often faster and more tunable than traditional genetic methods. ucsf.edursc.org A key methodological challenge in chemical genetics is confidently identifying the protein targets of a bioactive small molecule and understanding its mechanism of action.

Here, this compound serves as a vital methodological tool for providing mechanistic insights, particularly in chemoproteomic experiments. The primary methodology involves using a non-deuterated adamantane-based compound as the "bait" to interact with its target proteins in a cell lysate or living cells. After the interaction, this compound can be used in a quantitative mass spectrometry workflow (such as Stable Isotope Labeling by Amino acids in Cell culture, SILAC, or related techniques) to determine precisely which proteins the bait molecule has bound to and with what affinity.

The methodology proceeds as follows:

Probe Interaction: A bioactive, non-deuterated adamantane probe is introduced to a biological system.

Quantitative Standard: this compound is used as a standard in the mass spectrometry analysis to quantify the proteins that were "pulled down" by the probe.

Target Identification: By comparing the proteins that interact with the probe against control experiments, researchers can identify specific targets. The deuterated standard ensures that these quantitative comparisons are accurate.

This approach allows for the unambiguous identification of protein targets, helping to elucidate the mechanism of action of adamantane-based drugs or probes and uncover new signaling pathways. frontiersin.org

Investigation of Novel Adamantane-Based Chemical Probes for Receptor-Ligand Interactions (Mechanism Focus)

The unique, rigid, and three-dimensional structure of the adamantane cage makes it a highly effective anchor for designing novel chemical probes that target specific receptor-ligand interactions. pensoft.net Its lipophilic nature allows it to effectively bind to hydrophobic pockets within proteins, providing a stable foundation for the rest of the probe molecule, which can be modified to enhance selectivity and function. acs.org

Recent research has focused on designing adamantane-based probes to investigate the mechanisms of several important receptor systems. The interaction mechanism typically relies on the adamantane moiety fitting snugly into a hydrophobic binding site on the receptor, while other chemical groups on the probe form additional interactions that determine the probe's specificity and whether it activates or inhibits the receptor. nih.govresearchgate.net

The table below summarizes recent investigations into novel adamantane-based probes and their mechanisms of interaction.

| Target Receptor/System | Probe Design and Interaction Mechanism | Research Application |

| Sigma-2 (σ2) Receptor | Adamantane is used as a central scaffold. The cage structure is designed to fit within the receptor's active site, acting as a bioisostere for other known ligands. Functional groups are attached to the adamantane core to modulate binding affinity and specificity. nih.gov | Development of ligands for tumor imaging and as potential cancer therapeutics. nih.gov |

| TRPM8 Channel | Adamantane-based α-acyloxy carboxamides were synthesized. The adamantane group serves as a hydrophobic anchor, and modifying other parts of the molecule allowed for the creation of both agonists and antagonists for this thermosensory channel. researchgate.net | Investigation of peripheral neuropathies and cold allodynia (pain from cold stimuli). researchgate.net |

| Multivalent Interactions | Adamantane is used as a "guest" molecule that binds tightly to a "host" molecule (cucurbit nih.govuril). By attaching adamantane units to DNA scaffolds at precise distances, researchers can probe the effects of valency and spacing on receptor-ligand binding strength. rsc.org | Fundamental studies of multivalency in protein interactions and the design of high-affinity bivalent drugs. rsc.org |

These examples highlight how the adamantane scaffold is a powerful platform for creating sophisticated chemical tools to dissect complex receptor-ligand interactions, with this compound standing by as the essential analytical standard to quantify these interactions in biological systems.

Q & A

Q. What are the recommended analytical methods for characterizing N-Acetyl-d3 Adamantamine, particularly its isotopic purity and structural integrity?

Methodological Answer: Isotopic purity and structural validation of deuterated compounds like this compound require a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). High-resolution MS (HRMS) with electrospray ionization (ESI) can confirm molecular weight and isotopic distribution. For structural confirmation, -NMR and -NMR should be used, with attention to deuterium-induced shifts and signal splitting patterns. Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., acetyl and adamantane moieties). For trace impurities, gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) is effective for detecting residual solvents or nitrogen-containing byproducts .

Q. How can researchers synthesize this compound while ensuring isotopic fidelity?

Methodological Answer: Synthesis typically involves deuterium exchange or labeled precursor incorporation. For this compound, start with adamantamine derivatives and perform acetylation using deuterated acetic anhydride (e.g., -acetic anhydride) under anhydrous conditions. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS. Post-synthesis, purify via column chromatography using deuterated solvents (e.g., deuterated chloroform) to minimize proton exchange. Isotopic fidelity should be verified using HRMS and -NMR to confirm deuterium placement and absence of isotopic scrambling .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s pharmacokinetic (PK) profile and metabolic stability in preclinical models?

Methodological Answer: Use a two-phase approach:

- Phase 1 (In Vitro) : Incubate the compound with liver microsomes or hepatocytes (human/rodent) to assess metabolic stability. Quantify parent compound and metabolites using LC-MS/MS. Include deuterated internal standards (e.g., N6-Succinyl Adenosine-D3) for precise quantification .

- Phase 2 (In Vivo) : Administer this compound to animal models (e.g., rodents) via intravenous and oral routes. Collect plasma/tissue samples at timed intervals. Use population pharmacokinetic (PopPK) modeling to analyze absorption, distribution, and elimination. Incorporate ADaM (Analysis Data Model) standards for dataset structuring, ensuring traceability from raw SDTM (Study Data Tabulation Model) data to final PK parameters .

Q. What strategies are effective for resolving contradictions in pharmacological data, such as conflicting results in this compound’s antiviral vs. antitumor activity?

Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell lines, dosing regimens). To resolve:

- Replicate Studies : Use standardized protocols (e.g., CLSI guidelines) across labs.

- Mechanistic Profiling : Conduct target engagement assays (e.g., surface plasmon resonance) to confirm binding specificity to viral vs. tumor targets.

- Data Harmonization : Apply meta-analysis frameworks to aggregate results, prioritizing studies with robust methodology (e.g., controlled variables, validated endpoints). Reference adamantane-based Pt complexes (e.g., cis-Bis[(1-adamantylmethyl)amine]platinium derivatives) as comparators for structure-activity relationships .

Q. How can advanced isotopic labeling techniques improve the detection of this compound in complex biological matrices?

Methodological Answer: Use stable isotope-labeled analogs (SILs) as internal standards. For example:

- Quantitative MS : Spike samples with - or -labeled analogs to correct for matrix effects and ionization variability.

- Tracer Studies : Combine -labeling with positron emission tomography (PET) radiolabeling (e.g., ) for real-time biodistribution tracking.

- Data Validation : Cross-validate results using orthogonal methods like immunoaffinity capture coupled with LC-MS to minimize false positives .

Methodological Notes

- Data Transparency : Adhere to ADaM guidelines for clinical/preclinical data structuring to ensure reproducibility .

- Analytical Rigor : Prioritize GC-NPD for solvent residue analysis and HRMS for isotopic validation .

- Conflict Resolution : Leverage meta-analytical frameworks and mechanistic studies to address contradictory findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.